Cas no 17673-25-5 (Phorbol)

Phorbol structure
Produktname:Phorbol
Phorbol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
- 4β-Phorbol
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetra...
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6
- PHORBOL
- 4b,9a,12b,13a,20-pentahydroxytiglia-1,6-dien-3-one
- 4BETA,9ALPHA,12BETA,13ALPHA,20-PENTAHYDROXYTIGLIA-1,6-DIEN-3-ONE
- Phorbol-(3)
- Phorbol,Pentahydroxy-tigliadienon
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,7a,7b,8,9,9a-Decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulen-5-one
- (+)-Phorbol
- 4beta-Phorbol
- NSC 154778
- 4-beta-phorbol
- phorbol white powder
- phorbol practical grade
- 4,9,12-beta,13,20-pentahydroxy-1,6-tigliadien-3-on
- 4β,9α,12β,13α,20-Pentahydroxytiglia-1,6-dien-3-one
- Phorbol >99%
- 6,8-alpha-tetramethyl-l)-1
- 4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-et
- XUZ76S9127
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulen-5-one
- 4,9,12beta,13,20-pentahydroxytiglia-1,6-dien-3-one
- 4,9,12beta,13,20-pentahydroxy-1,6-tigliadien-3-on
- 4
- A-Phorbol
- 4-.beta.-Phorbol
- 5H-Cyclopropa(3,4)benz(1,2-e)
- SCHEMBL14937
- Q2705359
- CCG-268216
- S9389
- QGVLYPPODPLXMB-UBTYZVCOSA-N
- CCRIS 694
- CHEMBL124518
- MFCD00065450
- NSC-154778
- BS-16283
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9a-decahydro-4abeta,7balpha,9beta,9a alpha-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8alpha-tetramethyl-, (+)-
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-beta,1b-alpha,4,4a,7a-beta,7b,8,9,9a-decahydro-4a-alpha,7b-alpha,9-beta,9a-alpha-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-
- AKOS024418764
- 1ST174301
- PHORBOL [HSDB]
- 26241-63-4
- 17673-25-5
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9,9a-Tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1b,4,4a,7a,7b,8,9,9a-octahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-5(1aH)-one
- HSDB 4328
- UNII-XUZ76S9127
- SMP2_000151
- J-011221
- tetrahydroxy-(hydroxymethyl)-tetramethyl-[?]one
- DTXSID2021155
- AC-33956
- 5-[2-(DIETHYLAMINO)ETHYL]-3-PHENYL-1,2,4-OXADIAZOLECITRATESALT
- 4-Phorbol
- A881502
- 4b-phorbol
- NS00124665
- CHEBI:8116
- SR-05000002211-2
- SR-05000002211
- 4.b.-Phorbol
- CS-6052
- LMPR0104330001
- 1,1a,1b,4,4a,7a,7b,8,9,9a-Decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- P2732
- C09155
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-
- (1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
- EX-A3092
- (1AR,1BS,4AR,7AS,7BS,8R,9R,9AS)-1,1A,1B,4,4A,7A,7B,8,9,9A-DECAHYDRO-4A,7B,9,9A-TETRAHYDROXY-3-(HYDROXYMETHYL)-1,1,6,8-TETRAMETHYL-5H-CYCLOPROPA(3,4)BENZ(1,2-E)AZULEN-5-ONE
- 4alpha-Phorbol
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,6,8-tetramethyl-, (1aR-(1aalpha,1beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- HY-N2147
- PHORBOL [MI]
- 5H-Cyclopropa[3,2-e]azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1a.alpha.,1b.beta.,4a.beta.,7a.alpha.,7b.alpha.,8.alpha.,9.beta.,9a.alpha.)]-
- SMP2_000315
- 4a,7b,9,9a-Tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-E]azulen-5-one #
- DTXSID90860211
- SCHEMBL3403135
- 5H-Cyclopropa[3,2-e]azulen-5-one, 1,1a.alpha.,1b.beta.,4,4a,7a.alpha.,7b,8,9,9a-decahydro-4a.beta.,7b.alpha.,9.beta.,9a.alpha.-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8.alpha.-tetramethyl-, (+)-
- NSC154778
- FT-0637581
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a.alpha.,1b.beta.,4,4a,7a.alpha.,7b,8,9,9a-decahydro-4a.beta.,7b.alpha.,9.beta.,9a.alpha.-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8.alpha.-tetramethyl-, (+)-
- FT-0638587
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR-(1a.alpha.,1b.beta.,4a.beta.,7a.alpha.,7b.alpha.,8.alpha.,9.beta.,9a.alpha.))-
- QGVLYPPODPLXMB-UHFFFAOYSA-N
- BCP18480
- 4a,7b,9,9a-Tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-E]azulen-5-one
- AKOS030254824
- 4(c)micro-Phorbol pound>>4-alpha-phorbol
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 5H-CYCLOPROPA[3,4]BENZ[1,2-E]AZULEN-5-ONE, 1,1A,1B,4,4A,7A,7B,8,9,9A-DECAHYDRO-4A,7B,9,9A-TETRAHYDROXY-3-(HYDROXYMETHYL)-1,1,6,8-TETRAMETHYL-, [1AR-(1AALPHA,1BBETA,4ABETA,7AALPHA,7BALPHA,8ALPHA,9BETA,9A.ALPHA]).-
- 4,9,12-beta,-13,20-Pentahydroxy-1,6-tigliadiene-3-ol
- 4-BETA,9-ALPHA,12-BETA,13-ALPHA,20-PENTAHYDROXY-1,6-TIGLIADIEN-3-ONE
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9a-decahydro-4abeta,7balpha,9beta,9aalpha-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8alpha-tetramethyl-, (+)-
- 5HCyclopropa(3,4)benz(1,2e)azulen5one, 1,1a,1b,4,4a,7a,7b,8,9,9adecahydro4a,7b,9,9atetrahydroxy3(hydroxymethyl)1,6,8tetramethyl, (1aR(1aalpha, 1beta,4abeta, 7aalpha, 7balpha, 8alpha, 9beta, 9aalpha))
- beta-phorbol
- 5H-CYCLOPROPA(3,4)BENZ(1,2-E)AZULEN-5-ONE, 1,1A,1B,4,4A,7A,7B,8,9,9A-DECAHYDRO-4A,7B,9,9A-TETRAHYDROXY-3-(HYDROXYMETHYL)-1,1,6,8-TETRAMETHYL-, (1AR-(1AALPHA,1BBETA,4ABETA,7AALPHA,7BALPHA,8ALPHA,9BETA,9A.ALPHA)).-
- 5HCyclopropa(3,4)benz(1,2e)azulen5one, 1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9adecahydro4abeta,7balpha,9beta,9a alphatetrahydroxy3(hydroxymethyl)1,1,6,8alphatetramethyl, (+)
- Isophorbol
- (1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dien-5-one
- 1,1a,1b,4,4a,7a,7b,8,9,9aDecahydro4a,7b,9,9atetrahydroxy3(hydroxymethyl)1,1,6,8tetramethyl5Hcyclopropa(3,4)benz(1,2e)azulen5one (1aR(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-5H-cyclopropa(3,4)benzo(1,2-e)azulen-5-one
- 5H-CYCLOPROPA[3,4]BENZ[1,2-E]AZULEN-5-ONE, 1,1AALPHA,1BBETA,4,4A,7AALPHA,7B,8,9,9A-DECAHYDRO-4ABETA,7BALPHA,9BETA,9AALPHA-TETRAHYDROXY-3-(HYDROXYMETHYL)-1,1,6,8ALPHA-TETRAMETHYL-, (+)-
- 4,9,12beta,13,20Pentahydroxy1,6tigliadien3on
- 4betaPhorbol
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,7a,7b,8,9,9a-Decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulen-5-one; 4ss-Phorbol; NSC 154778
- 1,1A-BETA,1B-ALPHA,4,4A,7A-BETA,7B,8,9,9A-DECAHYDRO-4A-ALPHA,7B-ALPHA,9-BETA,9A-ALPHA-TETRAHYDROXY-3-(HYDROXYMETHYL)-1,1,6,8-ALPHA-TETRAMETHYL-5H-CYCLOPROPA(3,4)BENZ(1,2-E)AZULEN-5-ONE
- DTXCID801155
- Phorbol
-
- MDL: MFCD00065450
- Inchi: 1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19-,20-/m1/s1
- InChI-Schlüssel: QGVLYPPODPLXMB-UBTYZVCOSA-N
- Lächelt: O([H])[C@@]12[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@@]3([C@]4([H])C([H])=C(C([H])([H])[H])C([C@]4(C([H])([H])C(C([H])([H])O[H])=C([H])[C@@]3([H])[C@]1([H])C2(C([H])([H])[H])C([H])([H])[H])O[H])=O)O[H])O[H]
Berechnete Eigenschaften
- Genaue Masse: 364.188589g/mol
- Oberflächenladung: 0
- XLogP3: -0.8
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Anzahl drehbarer Bindungen: 1
- Monoisotopenmasse: 364.188589g/mol
- Monoisotopenmasse: 364.188589g/mol
- Topologische Polaroberfläche: 118Ų
- Schwere Atomanzahl: 26
- Komplexität: 753
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Molekulargewicht: 364.4
- Tautomerzahl: 3
Experimentelle Eigenschaften
- Stability Shelf Life: Phorbol is unstable to prolonged exposure to air, light and ambient temperatures.
- Temperature: Decomposes at 250-251 °C (solvent free)
- Dissociation Constants: pKa: 12.5 at 25 °C (est)
- Farbe/Form: Powder
- Dichte: 1.415±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 250-251 ºC
- Siedepunkt: 415.62°C (rough estimate)
- Flammpunkt: 313.8ºC
- Brechungsindex: 1.4450 (estimate)
- Löslichkeit: Sehr leicht löslich (0,11 g/l) (25°C),
- PSA: 118.22000
- LogP: -0.06990
- Spezifische Rotation: D24 +102° (water); D20 +118° (c = 0.4 in dioxane)
- Löslichkeit: Unsicher
- Dampfdruck: 1.1X10-14 mm Hg at 25 °C (est)
Phorbol Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - Transportnummer gefährlicher Stoffe:UN 2811 6
- WGK Deutschland:3
- Code der Gefahrenkategorie: 26/27/28-36/37/38
- Sicherheitshinweise: S26; S27; S36/37/39; S45; S28
- RTECS:GZ0600000
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:6.1(b)
- Risikophrasen:R26/27/28
- PackingGroup:III
- Verpackungsgruppe:III
- Gefährdungsgrad:6.1(b)
- Verpackungsgruppe:III
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Gefahrenklasse:6.1(b)
Phorbol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P860599-100mg |
Phorbol |
17673-25-5 | 98% | 100mg |
¥3,708.00 | 2022-09-01 | |
Chengdu Biopurify Phytochemicals Ltd | BP3720-500mg |
Phorbol |
17673-25-5 | 98% | 500mg |
$450 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP3720-20mg |
Phorbol |
17673-25-5 | 98% | 20mg |
$55 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP3720-1000mg |
Phorbol |
17673-25-5 | 98% | 1000mg |
$800 | 2023-09-19 | |
TargetMol Chemicals | T4037-10mg |
Phorbol |
17673-25-5 | 99.1% | 10mg |
¥ 736 | 2024-07-19 | |
abcr | AB479884-5 mg |
Phorbol; . |
17673-25-5 | 5mg |
€148.10 | 2023-06-15 | ||
TRC | P353480-25mg |
Phorbol |
17673-25-5 | 25mg |
$543.00 | 2023-05-17 | ||
BAI LING WEI Technology Co., Ltd. | 438062-5MG |
Phorbol, 98% |
17673-25-5 | 98% | 5MG |
¥ 1330 | 2022-04-26 | |
TRC | P353480-5mg |
Phorbol |
17673-25-5 | 5mg |
$ 164.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1213187-10mg |
(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9,9a-Tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1b,4,4a,7a,7b,8,9,9a-octahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-5(1aH)-one |
17673-25-5 | 95% | 10mg |
$200 | 2024-07-23 |
Phorbol Verwandte Literatur
-
1. X-Ray investigation of several phorbol derivatives. The crystal and molecular structure of phorbol bromofuroate–chloroform solvate at –160°R. C. Pettersen,G. I. Birnbaum,G. Ferguson,K. M. S. Islam,J. G. Sime J. Chem. Soc. B 1968 980
-
Rituparna Borah,Narsimha Mamidi,Subhankar Panda,Sukhamoy Gorai,Suraj Kumar Pathak,Debasis Manna Mol. BioSyst. 2015 11 1389
-
3. Isolation and structure determination of a novel phorbol derivative in an intramolecular diester macrolideKarl-Erik Bergquist,Hope Obianwu,B?rje Wickberg J. Chem. Soc. Chem. Commun. 1989 183
-
4. Synthetic approaches towards phorbols via the ultra-high-pressure mediated intramolecular Diels–Alder reaction of furans (IMDAF): effect of furan substitutionAngela C. Brickwood,Michael G. B. Drew,Laurence M. Harwood,Tsutomu Ishikawa,Pierre Marais,Véronique Morisson J. Chem. Soc. Perkin Trans. 1 1999 913
-
5. Chemistry and structure of phorbol, the diterpene parent of the co-carcinogens of croton oilL. Crombie,M. L. Games,D. J. Pointer J. Chem. Soc. C 1968 1347
Verwandte Kategorien
- Diterpene
- anderer Chemische Reagenzien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Tigliane und Ingenane Diterpene
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Diterpene Tigliane und Ingenane Diterpene
17673-25-5 (Phorbol) Verwandte Produkte
- 56-47-3(Deoxy Corticosterone Acetate)
- 58-22-0(Testosterone)
- 62-99-7(6,17-Dihydroxy-6b,17b-androst-4-en-3-one)
- 57-85-2(Testosterone propionate)
- 63-05-8(Androstenedione)
- 65-04-3(17α-Methyl-1-Testosterone)
- 26241-63-4(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-)
- 57-83-0(Progesterone)
- 58-20-8(Testosterone Cypionate)
- 64-85-7(11-Deoxy Corticosterone)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:17673-25-5)Phorbol

Reinheit:99%
Menge:25mg
Preis ($):192.0